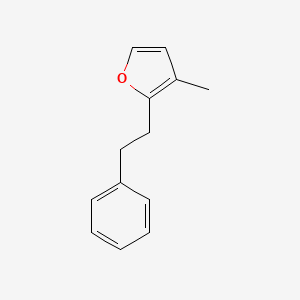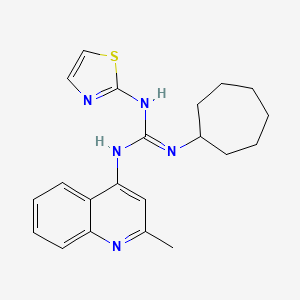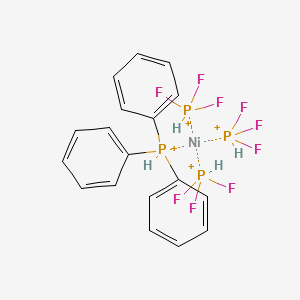
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is a complex organometallic compound that features nickel as the central metal atom coordinated with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel typically involves the reaction of nickel precursors with phosphanyl ligands under controlled conditions. One common method involves the use of nickel chloride or nickel bromide as the starting material, which is then reacted with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-phosphanyl derivatives.
科学研究应用
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, including conductive polymers and metal-organic frameworks.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or as a tool in biochemical research.
Industrial Applications: It is explored for its use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where ligands can be activated and transformed through processes such as oxidative addition, reductive elimination, and ligand exchange. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.
相似化合物的比较
Similar Compounds
Tris(triphenylphosphine)nickel: A similar compound where all ligands are triphenylphosphine.
Bis(trifluorophosphine)nickel: A compound with two trifluorophosphine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Uniqueness
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is unique due to the combination of trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands, which impart distinct electronic and steric properties to the nickel center. This unique ligand environment can lead to different reactivity and selectivity compared to other nickel complexes, making it valuable for specific catalytic and material applications.
属性
分子式 |
C18H19F9NiP4+4 |
|---|---|
分子量 |
588.9 g/mol |
IUPAC 名称 |
nickel;trifluorophosphanium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.3F3HP.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-4(2)3;/h1-15H;3*4H;/q;3*+1;/p+1 |
InChI 键 |
ZUICNOMBZXHDNN-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


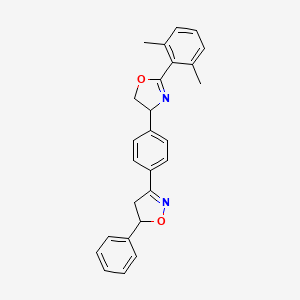
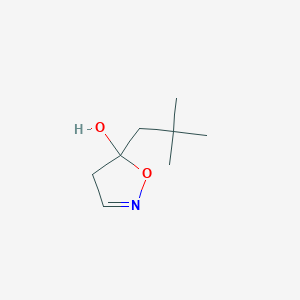
![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
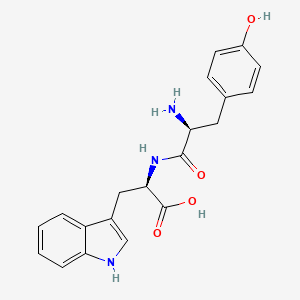
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
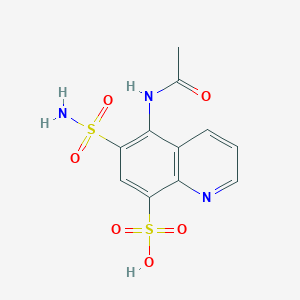
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)

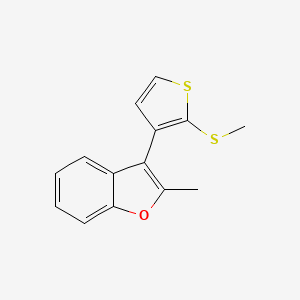
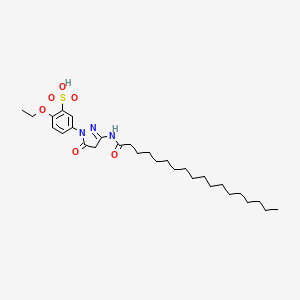
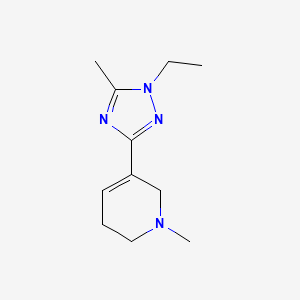
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
